molecular formula C20H21N3O2S B2437882 N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034305-88-7

N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No. B2437882
CAS RN: 2034305-88-7
M. Wt: 367.47
InChI Key: JUIVPONEBBCIOD-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, commonly known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BMB is a small molecule that has been extensively studied for its biological properties and has shown promising results in various studies.

Scientific Research Applications

Antimicrobial Properties

  • Thiazole derivatives, which include compounds similar to N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, have demonstrated antimicrobial properties. For instance, some synthesized thiazole derivatives were found to be more potent than reference drugs against pathogenic strains, showing pronounced activity against Gram-positive bacterial strains (Bikobo et al., 2017). Another study indicated that thiazole derivatives with phenyl rings substituted with electron-donating groups like methoxy displayed significant antimicrobial activity (Chawla, 2016).

Antifungal and Antibacterial Activities

  • Various thiazole benzamide derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. Some of these compounds demonstrated effective growth inhibitory effects against both fungal and bacterial pathogens (Patel et al., 2015). Additionally, studies have shown the potential of thiazole derivatives in targeting specific bacterial and fungal species with enhanced efficacy (Narayana et al., 2004).

Supramolecular Gelators

  • Some N-(thiazol-2-yl)benzamide derivatives, including those structurally related to N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide, have been identified as supramolecular gelators. These compounds demonstrated gelation behavior with ethanol/water and methanol/water mixtures, influenced by methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

Anticancer Activity

  • Benzothiazole derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Some of these compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential in anticancer therapy (Nam et al., 2010). Another study highlighted the design and synthesis of substituted benzamides with a focus on their anticancer activity against multiple cancer cell lines, showcasing moderate to excellent activity (Ravinaik et al., 2021).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-16-10-12-23(13-11-16)15-8-6-14(7-9-15)19(24)22-20-21-17-4-2-3-5-18(17)26-20/h2-9,16H,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIVPONEBBCIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide

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